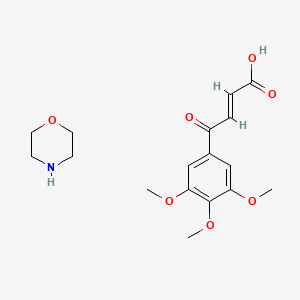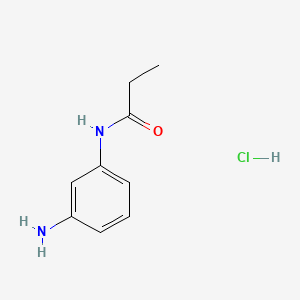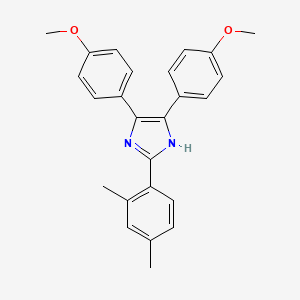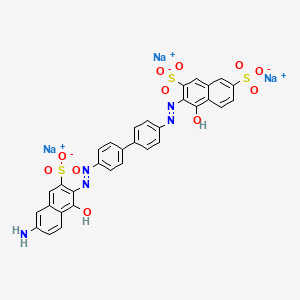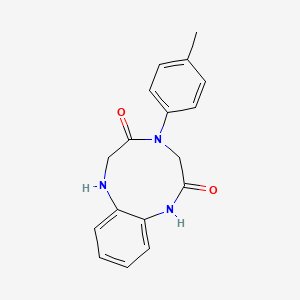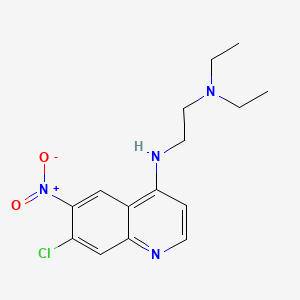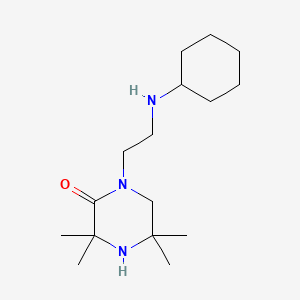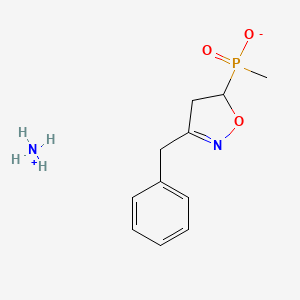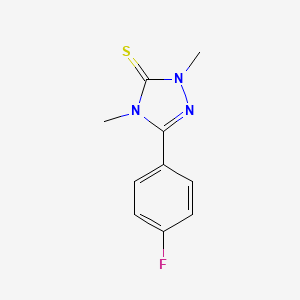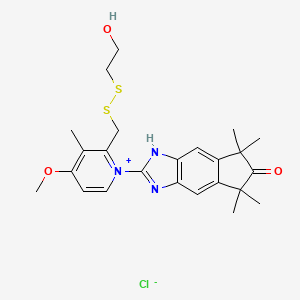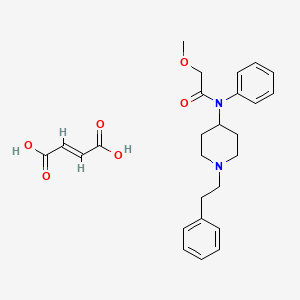
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylethyl group, and a methoxyacetanilide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the methoxyacetanilide moiety. Common reagents used in these steps include alkyl halides, amines, and acylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.
類似化合物との比較
Similar Compounds
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide hydrochloride
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide sulfate
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide phosphate
Uniqueness
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability. Compared to other similar compounds, the maleate form may offer distinct advantages in terms of pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development.
特性
CAS番号 |
130820-21-2 |
|---|---|
分子式 |
C26H32N2O6 |
分子量 |
468.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
YXYZWRXQLBKOJQ-WLHGVMLRSA-N |
異性体SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


